N-cyclohexyl-4-ethoxy-3-(propan-2-yl)benzene-1-sulfonamide
Description
N-cyclohexyl-4-ethoxy-3-(propan-2-yl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with an ethoxy group at position 4, an isopropyl group at position 3, and a sulfonamide moiety at position 1. The sulfonamide nitrogen is further substituted with a cyclohexyl group. This structure confers unique physicochemical properties, including moderate lipophilicity (due to the cyclohexyl and isopropyl groups) and polarity (from the sulfonamide and ethoxy groups).
Properties
Molecular Formula |
C17H27NO3S |
|---|---|
Molecular Weight |
325.5 g/mol |
IUPAC Name |
N-cyclohexyl-4-ethoxy-3-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H27NO3S/c1-4-21-17-11-10-15(12-16(17)13(2)3)22(19,20)18-14-8-6-5-7-9-14/h10-14,18H,4-9H2,1-3H3 |
InChI Key |
OCGKBGQWYALOIB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCC2)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-ethoxy-3-(propan-2-yl)benzene-1-sulfonamide typically involves the sulfonation of a benzene derivative followed by the introduction of the cyclohexyl and ethoxy groups. One common method involves the reaction of 4-ethoxy-3-(propan-2-yl)benzenesulfonyl chloride with cyclohexylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems for precise control of reaction conditions. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-ethoxy-3-(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups, such as amines.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as bromine or nitric acid can facilitate substitution reactions on the benzene ring.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the benzene ring .
Scientific Research Applications
N-cyclohexyl-4-ethoxy-3-(propan-2-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its sulfonamide group.
Medicine: Sulfonamide derivatives are known for their antibacterial properties, and this compound may have potential as a pharmaceutical agent.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-ethoxy-3-(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, depending on the specific enzyme targeted .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Analysis
The benzene ring substituents critically influence molecular interactions. Compared to the compound N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluorométhyl)-phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)-4,4-diméthylcyclohex-1-ényl)-4-méthoxyphényl)-N-méthylméthanesulfonamide from , the target molecule lacks trifluoromethyl groups and oxazolidinone rings but shares a methoxy/ethoxy aromatic substitution. Key differences include:
- Ethoxy vs.
- Isopropyl vs. Trifluoromethyl : The isopropyl group (‑CH(CH₃)₂) offers steric bulk without the electron-withdrawing effects of trifluoromethyl (‑CF₃), which could alter binding affinity or metabolic stability .
Sulfonamide Group Variations
The sulfonamide moiety (‑SO₂NH‑) is a common pharmacophore. In contrast, the patent compound N-(3-(...)-N-méthyléthanethioamide replaces the sulfonamide oxygen with sulfur (thioamide: ‑CSNH‑). This substitution reduces polarity and hydrogen-bonding capacity, likely decreasing solubility and altering target engagement .
N-Substituent Effects
The cyclohexyl group in the target compound provides conformational rigidity and moderate hydrophobicity.
Data Table: Comparative Analysis of Key Features
Mechanistic and Modeling Insights
highlights the lumping strategy , where structurally similar compounds are grouped to predict behavior. While the target compound and its analogs share a benzene-sulfonamide backbone, differences in substituents (e.g., ethoxy vs. methoxy, cyclohexyl vs. methyl) necessitate individualized evaluation. For instance:
- Metabolic Stability : Trifluoromethyl groups in the patent compounds may confer resistance to oxidative metabolism compared to the target’s isopropyl group .
- Stereoelectronic Effects : The ethoxy group’s larger size could hinder binding in sterically constrained active sites, unlike the smaller methoxy group .
Biological Activity
N-cyclohexyl-4-ethoxy-3-(propan-2-yl)benzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and antioxidant properties, supported by relevant research findings and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Chemical Formula: C15H23NO2S
- CAS Number: [insert CAS number if available]
This compound belongs to the class of sulfonamides, which are known for their diverse biological activities.
1. Anti-inflammatory Activity
Research indicates that sulfonamide derivatives exhibit significant anti-inflammatory effects. For instance, a study on similar sulfonamide compounds demonstrated that certain derivatives inhibited carrageenan-induced paw edema in rats, showcasing their potential as anti-inflammatory agents. The compounds tested showed inhibition rates ranging from 87.83% to 94.69% at various time intervals post-administration .
Table 1: Anti-inflammatory Activity of Sulfonamide Derivatives
| Compound | Inhibition Rate (%) | Time (h) |
|---|---|---|
| 4a | 94.69 | 1 |
| 4c | 89.66 | 2 |
| 4e | 87.83 | 3 |
2. Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various pathogens. A related study reported minimum inhibitory concentrations (MICs) for several compounds in this class against common bacterial strains:
Table 2: Antimicrobial Activity of Sulfonamide Derivatives
| Compound | Target Pathogen | MIC (mg/mL) |
|---|---|---|
| 4d | E. coli | 6.72 |
| 4h | S. aureus | 6.63 |
| 4a | P. aeruginosa | 6.67 |
| 4e | C. albicans | 6.63 |
These findings suggest that the compound may be effective against a range of bacterial and fungal pathogens, making it a candidate for further development in antimicrobial therapies.
3. Antioxidant Activity
Antioxidant properties are crucial for protecting cells from oxidative stress, which can lead to various diseases, including cancer and neurodegenerative disorders. Some studies have indicated that sulfonamide derivatives possess antioxidant activity comparable to standard antioxidants like Vitamin C, with IC50 values demonstrating their efficacy .
Table 3: Antioxidant Activity Comparison
Case Studies
Several case studies have highlighted the potential applications of sulfonamide compounds in clinical settings:
- Anti-inflammatory Effects in Animal Models : In one study, a derivative similar to this compound was administered to rats with induced inflammation, resulting in significant reduction of swelling and pain over a monitored period .
- In Vitro Antimicrobial Testing : Another study involved testing various derivatives against clinical isolates of bacteria and fungi, revealing promising results that warrant further investigation into their mechanisms of action and potential therapeutic uses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
